Zapotin
Overview
Description
Zapotin is a natural chemical compound classified as a flavone, specifically a polymethoxyflavone. It is primarily isolated from the White sapote (Casimiroa edulis) and is found mainly in the peels of citrus plants such as oranges, bergamots, mandarins, grapefruits, limes, and tangerines . This compound has garnered significant attention due to its potential therapeutic attributes, including anti-carcinogenic, antidepressant-like, anticancer, antifungal, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zapotin involves the structural determination and bio-inspired synthesis of polymethoxyflavones. The chemical structure of this compound has been questioned due to the rarity of flavonoids with a single oxygen atom in the C2’ position in the plant kingdom . The synthesis process includes the fusion of demethylthis compound with potassium alkali, which gives rise to salicylic acid, suggesting the presence of an oxygen substituent at the 2’ position .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from citrus peels. Various chromatographic methods are adapted to isolate and characterize this compound due to the complexity of the isolation process . The purification process ensures the removal of impurities and the extraction of high-purity this compound for therapeutic use.
Chemical Reactions Analysis
Types of Reactions: Zapotin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and enhancing the biological activity of this compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include potassium alkali for fusion reactions and various oxidizing and reducing agents for modifying the chemical structure . The reaction conditions are carefully controlled to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include salicylic acid and other derivatives with enhanced biological activity . These products are crucial for further research and therapeutic applications.
Scientific Research Applications
Zapotin has extensive scientific research applications due to its broad biological potential. It is studied for its chemopreventive properties, acting as an antidepressant-like, anticancer, antifungal, and antioxidant agent . In chemistry, this compound is used to study the structural determination and synthesis of polymethoxyflavones. In biology and medicine, this compound’s therapeutic attributes are explored for potential treatments of various diseases, including cancer and depression . In the industry, this compound is used in the development of natural antioxidants and antifungal agents.
Mechanism of Action
The mechanism of action of zapotin involves its interaction with molecular targets and pathways in the body. This compound modulates the crosstalk between autophagy and apoptosis pathways in cancer cells, leading to the inhibition of cancer cell growth . It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress . The antidepressant-like effects of this compound are attributed to its interaction with neurotransmitter pathways in the brain .
Comparison with Similar Compounds
Zapotin is unique among polymethoxyflavones due to its rare chemical structure with a single oxygen atom in the C2’ position . Similar compounds include other polymethoxyflavones such as nobiletin, tangeretin, and sinensetin, which are also found in citrus peels and possess similar biological activities . this compound’s unique structure and broad therapeutic potential make it a promising candidate for further research and development.
Properties
IUPAC Name |
2-(2,6-dimethoxyphenyl)-5,6-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-6-5-7-13(22-2)18(12)16-10-11(20)17-14(25-16)8-9-15(23-3)19(17)24-4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQMALAAFQMDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348078 | |
Record name | Zapotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zapotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029461 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14813-19-5 | |
Record name | 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14813-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zapotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zapotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZAPOTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7CW4S27SB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zapotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029461 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 151 °C | |
Record name | Zapotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029461 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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